

# CL-387785: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CL-387785

Cat. No.: B1684470

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **CL-387785** (also known as EKI-785), an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

## Core Molecular Data

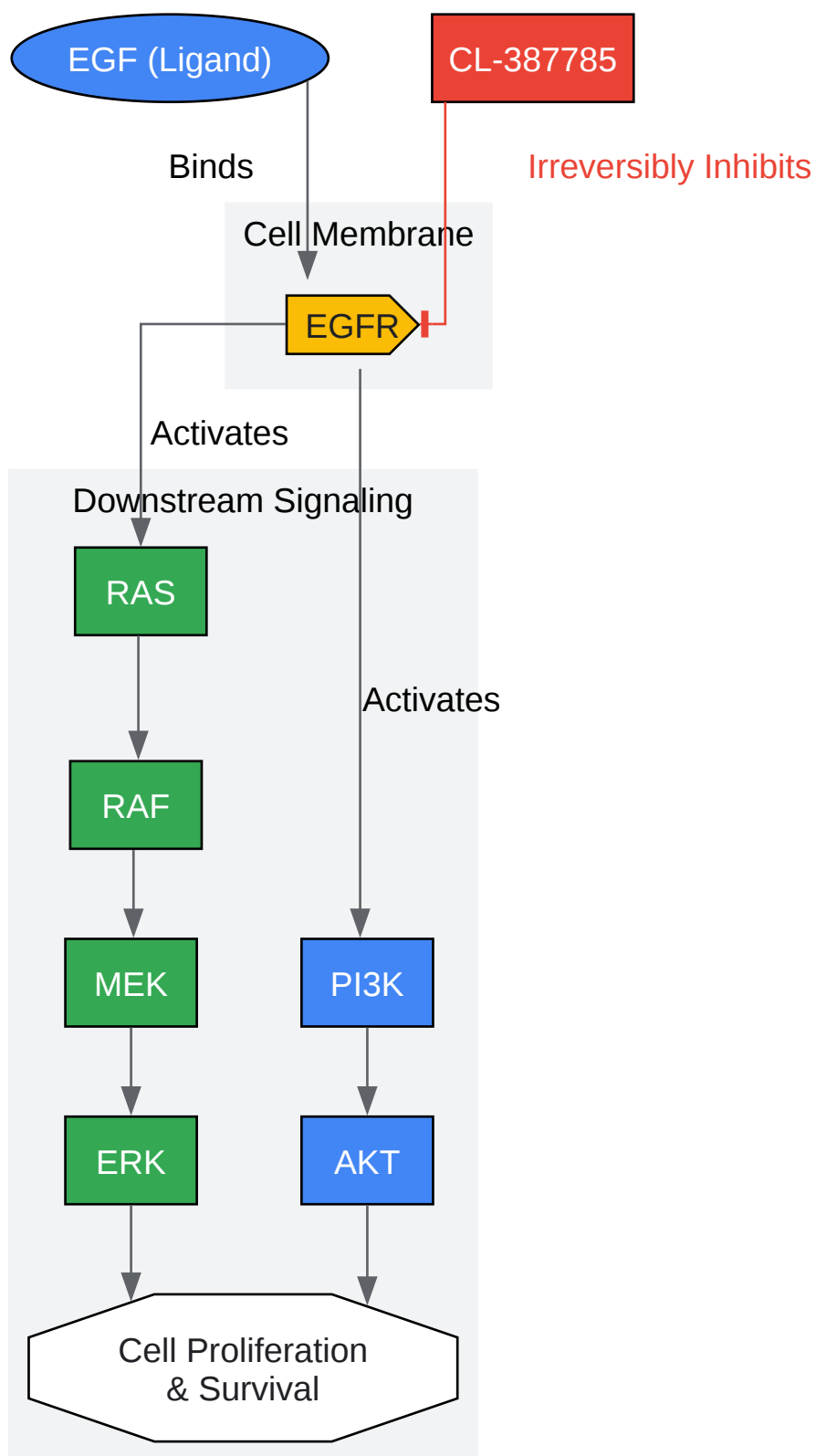
**CL-387785** is a potent and specific inhibitor of EGFR kinase activity. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citations
Molecular Weight	381.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Chemical Formula	C <sub>18</sub> H <sub>13</sub> BrN <sub>4</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butanamide	<a href="#">[3]</a>
Synonyms	EKI-785, WAY-EKI 785	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	194423-06-8	<a href="#">[2]</a> <a href="#">[3]</a>

## Mechanism of Action and Signaling Pathway

**CL-387785** functions as an irreversible inhibitor of the EGFR tyrosine kinase.<sup>[7]</sup> It covalently binds to the receptor, effectively blocking the ATP binding site and inhibiting EGF-stimulated autophosphorylation of tyrosine residues within the receptor.<sup>[3][7][8]</sup> This action prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The inhibition is highly potent, with activity observed at picomolar concentrations in kinase assays and nanomolar concentrations in cellular assays.<sup>[3][8]</sup>

The EGFR signaling pathway, which is inhibited by **CL-387785**, is a critical regulator of cell growth. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins and activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. By preventing this initial phosphorylation event, **CL-387785** effectively shuts down these downstream signals.



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**Figure 1:** Simplified EGFR signaling pathway and the inhibitory action of **CL-387785**.

## In Vitro and In Vivo Activity

**CL-387785** has demonstrated potent inhibitory activity in a variety of experimental settings.

Assay Type	Target/Cell Line	IC <sub>50</sub> Value	Citations
EGFR Kinase Activity	Recombinant Enzyme	370 ± 120 pM	<a href="#">[3]</a> <a href="#">[6]</a>
EGFR Kinase Activity (in vivo)	-	250 - 490 pM	<a href="#">[3]</a> <a href="#">[8]</a>
EGF-Stimulated Autophosphorylation	Cells	~5 nM	<a href="#">[3]</a> <a href="#">[8]</a>
Cell Proliferation	EGFR or c-erbB-2 overexpressing cells	31 - 125 nM	<a href="#">[3]</a> <a href="#">[9]</a>

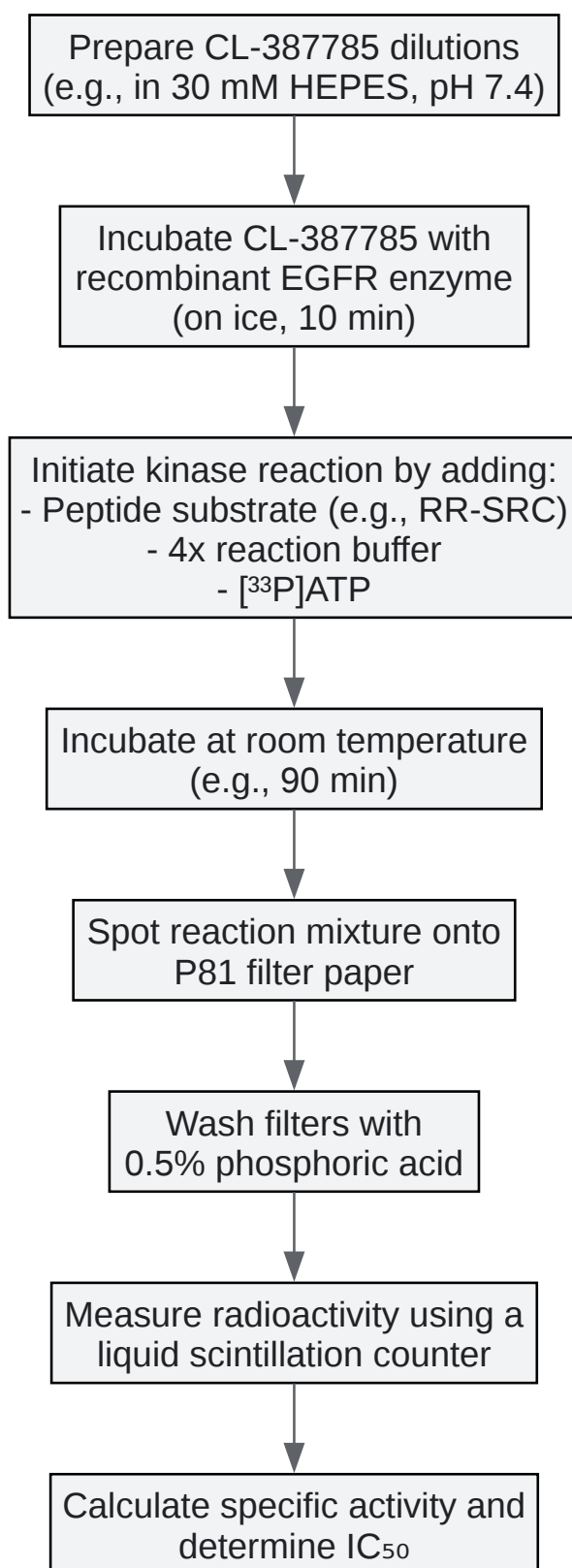
In vivo studies using nude mice have shown that oral administration of **CL-387785** can profoundly block the growth of tumors that overexpress EGFR.[\[1\]](#)[\[3\]](#) Doses as low as 25 mg/kg have been shown to reduce tumor growth, with higher doses (e.g., 80-100 mg/kg/day) preventing tumor growth entirely.[\[1\]](#)

## Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of **CL-387785**.

### In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the IC<sub>50</sub> of **CL-387785** against recombinant EGFR kinase.



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**Figure 2:** Workflow for a typical in vitro EGFR kinase inhibition assay.

#### Methodology:

- **Compound Preparation:** Prepare stock solutions of **CL-387785** (e.g., 500  $\mu$ M in 100% DMSO) and create serial dilutions to the desired concentrations using a buffer such as 30 mM HEPES, pH 7.4.[\[1\]](#)
- **Enzyme Incubation:** In a reaction vessel, incubate various concentrations of **CL-387785** with recombinant EGFR enzyme on ice for 10 minutes to allow for binding.[\[1\]](#)
- **Reaction Initiation:** Start the kinase reaction by adding a master mix containing a peptide substrate (e.g., 400  $\mu$ M final concentration of RR-SRC), a 4x reaction buffer (containing 50 mM HEPES pH 7.4, 40 mM  $MnCl_2$ , and 200  $\mu$ M sodium orthovanadate), and radiolabeled ATP (e.g., [ $^{33}P$ ]ATP).[\[1\]](#)
- **Reaction Incubation:** Allow the reaction to proceed at room temperature for a defined period, for instance, 90 minutes.[\[1\]](#)
- **Termination and Measurement:** Stop the reaction by spotting the entire volume onto P81 phosphocellulose filter papers. Wash the filters multiple times with 0.5% phosphoric acid to remove unincorporated ATP.[\[1\]](#)
- **Data Analysis:** Measure the radioactivity remaining on the filters using a liquid scintillation counter. The amount of incorporated radiolabel corresponds to the kinase activity. Calculate the percent inhibition at each concentration of **CL-387785** and determine the  $IC_{50}$  value.[\[1\]](#)

## Cell Proliferation (MTS) Assay

This protocol describes how to measure the effect of **CL-387785** on the proliferation of cancer cell lines.

#### Methodology:

- **Cell Seeding:** Plate cells (e.g., those overexpressing EGFR) in 96-well flat-bottomed plates at a density of approximately 10,000 cells per well.[\[1\]](#)
- **Compound Treatment:** The following day, treat the cells with various concentrations of **CL-387785**.

- Incubation: Incubate the plates for 48 hours under standard cell culture conditions.[1]
- MTS Reagent Addition: Add an MTS reagent (such as CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[1]
- Incubation and Measurement: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the compound to determine the IC<sub>50</sub> value.

## Solubility and Storage

- Solubility: **CL-387785** is soluble in DMSO, with reported solubilities of up to 200 mg/mL.[8] It is insoluble in water and ethanol.[5]
- Storage: The solid compound should be stored at -20°C.[5][8] Stock solutions in DMSO should also be stored at -20°C.

This guide is intended for research purposes only and not for human or veterinary use.[3]

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